1-amino-5-methoxy-2,3-dihydro-1H-inden-4-ol
CAS No.: 168902-83-8
Cat. No.: VC8080846
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 168902-83-8 |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 1-amino-5-methoxy-2,3-dihydro-1H-inden-4-ol |
| Standard InChI | InChI=1S/C10H13NO2/c1-13-9-5-3-6-7(10(9)12)2-4-8(6)11/h3,5,8,12H,2,4,11H2,1H3 |
| Standard InChI Key | ILTXPUOKYZBBNN-UHFFFAOYSA-N |
| SMILES | COC1=C(C2=C(C=C1)C(CC2)N)O |
| Canonical SMILES | COC1=C(C2=C(C=C1)C(CC2)N)O |
Introduction
1-Amino-5-methoxy-2,3-dihydro-1H-inden-4-ol is a chemical compound with the CAS number 168902-83-8. It belongs to the indene family and is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group attached to its bicyclic framework. This compound is often encountered in its hydrochloride form, denoted as 1-amino-5-methoxy-2,3-dihydro-1H-inden-4-ol hydrochloride, with a CAS number of 168903-12-6 .
InChI and SMILES Notations
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InChI: InChI=1S/C10H13NO2/c1-13-9-5-3-6-7(10(9)12)2-4-8(6)11/h3,5,8,12H,2,4,11H2,1H3
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InChIKey: ILTXPUOKYZBBNN-UHFFFAOYSA-N
Synthesis and Production
The synthesis of 1-amino-5-methoxy-2,3-dihydro-1H-inden-4-ol typically involves multiple steps, starting with the preparation of an indene derivative. The amino and methoxy groups are then introduced, often using solvents like dimethylformamide and various catalysts to facilitate the reactions. Industrial production may utilize continuous flow reactors to enhance yield and purity, with purification steps such as recrystallization being commonly employed.
Chemical Reactions and Derivatives
1-Amino-5-methoxy-2,3-dihydro-1H-inden-4-ol can undergo several chemical reactions:
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Oxidation: This process can lead to the formation of 1-amino-5-methoxy-2,3-dihydro-1H-inden-4-one.
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Reduction: The compound can be reduced to yield 1-amino-5-methoxy-2,3-dihydro-1H-inden-4-amine.
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Substitution: Various substituted derivatives can be synthesized depending on the reagents used.
Biological Activities and Research
Research into the biological activities of 1-amino-5-methoxy-2,3-dihydro-1H-inden-4-ol is ongoing, with potential applications in antimicrobial and anticancer therapies. The exact biochemical pathways through which it exerts these effects are not fully understood but may involve interactions with specific cellular receptors or enzymes that regulate cell growth and proliferation.
Applications and Safety Considerations
1-Amino-5-methoxy-2,3-dihydro-1H-inden-4-ol hydrochloride is classified under the Globally Harmonized System of Classification and Labelling of Chemicals with the signal word "Warning" due to its potential hazards. It has several applications in scientific research and industrial settings. Safety precautions include handling with protective equipment and following specific guidelines for storage and disposal .
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